molecular formula C12H22O B13318076 rel-(1R,2S,4S)-1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane

rel-(1R,2S,4S)-1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane

Cat. No.: B13318076
M. Wt: 182.30 g/mol
InChI Key: IZPAEFLHCVEFSX-TUAOUCFPSA-N
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Description

rel-(1R,2S,4S)-1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane: is an organic compound characterized by its unique cyclohexane structure with isopropyl, methyl, and vinyloxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,2S,4S)-1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane derivatives that have the necessary substituents in place.

    Functional Group Introduction: The vinyloxy group is introduced through a reaction with vinyl ethers under controlled conditions.

    Isopropyl and Methyl Group Addition: The isopropyl and methyl groups are added via alkylation reactions using appropriate alkyl halides and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Implementing purification techniques such as distillation and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,2S,4S)-1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the vinyloxy group to an alkyl group.

    Substitution: The compound can undergo substitution reactions where the vinyloxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

    Alcohols and Ketones: From oxidation reactions.

    Alkylated Cyclohexanes: From reduction reactions.

    Substituted Cyclohexanes: From substitution reactions.

Scientific Research Applications

rel-(1R,2S,4S)-1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

    Pharmaceuticals: Investigated for its potential use in drug development and medicinal chemistry.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of rel-(1R,2S,4S)-1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.

    Pathways Involved: It may modulate biochemical pathways by binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,4S)-1,2,4-Trimethylcyclohexane: Shares a similar cyclohexane structure but lacks the vinyloxy group.

    Cyclohexane, 1,4-dimethoxy-2-methyl-, (1R,2S,4S)-rel-: Another cyclohexane derivative with different substituents.

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

(1R,2S,4S)-2-ethenoxy-4-methyl-1-propan-2-ylcyclohexane

InChI

InChI=1S/C12H22O/c1-5-13-12-8-10(4)6-7-11(12)9(2)3/h5,9-12H,1,6-8H2,2-4H3/t10-,11+,12-/m0/s1

InChI Key

IZPAEFLHCVEFSX-TUAOUCFPSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)OC=C)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC=C)C(C)C

Origin of Product

United States

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